molecular formula C12H7ClFKN2O2 B6283667 potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate CAS No. 2344680-81-3

potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate

Cat. No.: B6283667
CAS No.: 2344680-81-3
M. Wt: 304.74 g/mol
InChI Key: WUVUMZPDKJLQNM-UHFFFAOYSA-M
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Description

Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate is a complex organic compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered carbon ring . The compound also contains chloro, fluoro, and amino functional groups, which can significantly influence its chemical behavior .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyridine and phenyl rings, as well as the chloro, fluoro, and amino substituents . These groups could affect the compound’s shape, polarity, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity . For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . It’s always important to use appropriate safety precautions when handling chemical compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential use in various industries, or developing new methods for its synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate involves the reaction of 2-aminopyridine with 4-chloro-3-fluoroaniline to form the intermediate 2-[(4-chloro-3-fluorophenyl)amino]pyridine. This intermediate is then reacted with potassium hydroxide and ethyl chloroformate to yield the final product, potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate.", "Starting Materials": [ "2-aminopyridine", "4-chloro-3-fluoroaniline", "potassium hydroxide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 4-chloro-3-fluoroaniline in the presence of a suitable solvent and a catalyst to form the intermediate 2-[(4-chloro-3-fluorophenyl)amino]pyridine.", "Step 2: The intermediate 2-[(4-chloro-3-fluorophenyl)amino]pyridine is then reacted with potassium hydroxide in the presence of a suitable solvent to form the potassium salt of the intermediate.", "Step 3: Ethyl chloroformate is added to the reaction mixture and the resulting mixture is stirred at a suitable temperature for a suitable time to yield the final product, potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate." ] }

CAS No.

2344680-81-3

Molecular Formula

C12H7ClFKN2O2

Molecular Weight

304.74 g/mol

IUPAC Name

potassium;2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylate

InChI

InChI=1S/C12H8ClFN2O2.K/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11;/h1-6H,(H,15,16)(H,17,18);/q;+1/p-1

InChI Key

WUVUMZPDKJLQNM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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